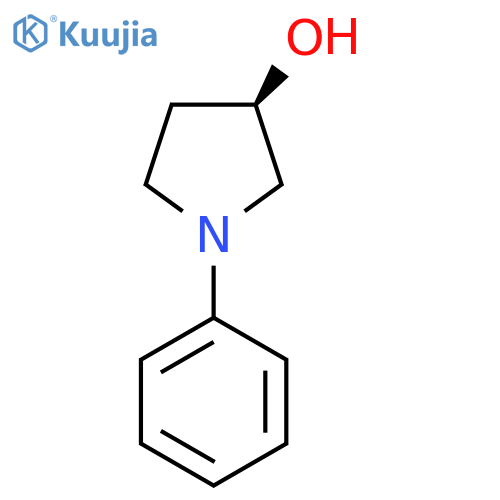Cas no 156569-03-8 (3-Pyrrolidinol, 1-phenyl-, (3R)-)
3-ピロリジノール、1-フェニル-、(3R)- は、光学活性を有するピロリジン誘導体であり、キラルビルディングブロックとして有機合成において重要な役割を果たします。(R)-配置の立体中心を有することから、不斉合成や医薬品中間体の製造において高い立体選択性が求められる場面で優れた性能を発揮します。特に神経科学分野や向精神薬の開発におけるキラルアミン合成において、その構造的特異性が有用です。高い光学純度と安定性を兼ね備えており、複雑な分子骨格構築の際の効率的な合成経路設計を可能にします。実験室規模から工業生産まで幅広い用途に対応可能な高品質な試薬です。

156569-03-8 structure
商品名:3-Pyrrolidinol, 1-phenyl-, (3R)-
CAS番号:156569-03-8
MF:C10H13NO
メガワット:163.216322660446
CID:4823200
3-Pyrrolidinol, 1-phenyl-, (3R)- 化学的及び物理的性質
名前と識別子
-
- (R)-1-Phenylpyrrolidin-3-ol
- 3-Pyrrolidinol, 1-phenyl-, (3R)-
- (r)-3-hydroxy-1-phenyl pyrrolidine
-
- インチ: 1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-/m1/s1
- InChIKey: CFOXGLLEGVOLKT-SNVBAGLBSA-N
- ほほえんだ: O[C@H]1CN(C2C=CC=CC=2)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 143
- トポロジー分子極性表面積: 23.5
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-Pyrrolidinol, 1-phenyl-, (3R)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD00008796-10g |
(R)-1-Phenylpyrrolidin-3-ol |
156569-03-8 | 97% | 10g |
$1290 | 2024-07-19 | |
| Alichem | A109009192-25g |
(R)-1-Phenylpyrrolidin-3-ol |
156569-03-8 | 97% | 25g |
2,597.70 USD | 2021-06-01 | |
| Crysdot LLC | CD00008796-1g |
(R)-1-Phenylpyrrolidin-3-ol |
156569-03-8 | 97% | 1g |
$396 | 2024-07-19 | |
| Crysdot LLC | CD00008796-5g |
(R)-1-Phenylpyrrolidin-3-ol |
156569-03-8 | 97% | 5g |
$872 | 2024-07-19 | |
| Alichem | A109009192-10g |
(R)-1-Phenylpyrrolidin-3-ol |
156569-03-8 | 97% | 10g |
1,491.12 USD | 2021-06-01 | |
| Alichem | A109009192-5g |
(R)-1-Phenylpyrrolidin-3-ol |
156569-03-8 | 97% | 5g |
944.52 USD | 2021-06-01 | |
| Crysdot LLC | CD00008796-25g |
(R)-1-Phenylpyrrolidin-3-ol |
156569-03-8 | 97% | 25g |
$2332 | 2024-07-19 |
3-Pyrrolidinol, 1-phenyl-, (3R)- 関連文献
-
1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
156569-03-8 (3-Pyrrolidinol, 1-phenyl-, (3R)-) 関連製品
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 557-08-4(10-Undecenoic acid zinc salt)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
